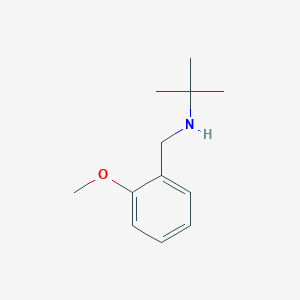

N-(2-Methoxybenzyl)-2-methylpropan-2-amine

Descripción general

Descripción

N-(2-Methoxybenzyl)-2-methylpropan-2-amine is a compound with the empirical formula C11H16N2O2 and a molecular weight of 208.26 . It is a part of the N-(2-Methoxybenzyl)-2-(methylamino)acetamide group .

Synthesis Analysis

The synthesis of N-(2-Methoxybenzyl)-2-methylpropan-2-amine and its analogues involves the introduction of a N-2-methoxybenzyl group to the 2C family of phenethylamines, creating a new series of compounds with recognized and potent psychedelic effects, known as NBOMe-drugs .Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-Methoxybenzyl)-2-methylpropan-2-amine has been extensively studied using techniques such as X-ray crystallography. These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity.Chemical Reactions Analysis

Benzenesulfonamides, including N-(2-Methoxybenzyl)-2-methylpropan-2-amine, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.Physical And Chemical Properties Analysis

The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications . These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules .Aplicaciones Científicas De Investigación

In Vitro Toxicity Studies

The compound has been used in in vitro toxicity studies. The presence of the N-2-methoxybenzyl group significantly increased the in vitro cytotoxicity of 2C phenethylamines drugs in both cell lines, with the NBOMe drugs presenting lower EC50 values when compared to their counterparts .

Neurotoxicity Research

This compound has been used in neurotoxicity research. Substituted phenethylamines including 2C (2,5-dimethoxyphenethylamines) and NBOMe (N-(2-methoxybenzyl)phenethylamines) drugs are potent psychoactive substances with little to no knowledge available on their toxicity .

Psychedelic Effects Studies

The compound has been used in studies investigating psychedelic effects. Mescaline derivative (2C phenethylamines) drugs have been modified by the introduction of a N-2-methoxybenzyl group to originate a new series of compounds with recognized and potent psychedelic effects, the NBOMe-drugs .

Drug Lipophilicity Research

The compound has been used in research studying drug lipophilicity. The NBOMe drugs presented higher cytotoxicity than their counterparts, which correlates with the drug’s lipophilicity .

Cytotoxicity Research

This compound has been used in cytotoxicity research. All the tested drugs exhibited concentration-dependent cytotoxic effects towards differentiated SH-SY5Y cells and primary rat cortical cultures .

Oxidative Stress Studies

The compound has been used in oxidative stress studies. In differentiated SH-SY5Y cells, mitochondrial membrane potential, intracellular ATP and calcium levels, reactive oxygen species production, and intracellular total glutathione levels were also evaluated .

Mecanismo De Acción

Target of Action

N-(2-Methoxybenzyl)-2-methylpropan-2-amine, also known as 25I-NBOMe, is a potent psychoactive substance . It exhibits high binding affinity for serotonin 5-HT2A/C and 5-HT1A receptors . These receptors play a crucial role in the regulation of mood, cognition, and perception.

Mode of Action

25I-NBOMe acts as a potent agonist at the 5-HT2A/C receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, 25I-NBOMe’s interaction with the serotonin receptors leads to a series of biochemical reactions that result in its hallucinogenic activity .

Biochemical Pathways

Upon binding to the serotonin receptors, 25I-NBOMe affects several neurotransmitter pathways. It has been reported to increase the release of dopamine, serotonin, and glutamate . These neurotransmitters play key roles in mood regulation, reward processing, and excitatory signaling in the brain, respectively.

Pharmacokinetics

It has been found to cross theblood-brain barrier (BBB) easily and accumulate in the brain tissue This suggests that the compound has good bioavailability

Result of Action

The increased release of dopamine, serotonin, and glutamate in the brain results in altered perception and mood, characteristic of hallucinogenic activity . Chronic administration of 25I-NBOMe has been associated with tolerance development, changes in neurotransmission, and behavioral alterations .

Action Environment

The action of 25I-NBOMe can be influenced by various environmental factors. For instance, the presence of the compound in several brain regions shortly after administration and its accumulation after multiple injections suggest that its action, efficacy, and stability may be influenced by factors such as dosage, frequency of use, and individual metabolic differences

Direcciones Futuras

Given the prevalence of NBOMe drugs in unregulated drug markets and their potential harmful effects, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate their potential harmful effects . This includes N-(2-Methoxybenzyl)-2-methylpropan-2-amine and its analogues .

Propiedades

IUPAC Name |

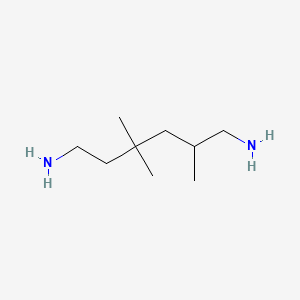

N-[(2-methoxyphenyl)methyl]-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)13-9-10-7-5-6-8-11(10)14-4/h5-8,13H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWABNGOKZPWYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359391 | |

| Record name | N-(2-METHOXYBENZYL)-2-METHYLPROPAN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methoxybenzyl)-2-methylpropan-2-amine | |

CAS RN |

869942-68-7 | |

| Record name | N-(2-METHOXYBENZYL)-2-METHYLPROPAN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Chloromethyl)benzo[b]thiophene](/img/structure/B1593900.png)